CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER
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Overview
Description
CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol . It is a light yellow solid and is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
CIS-1-METHYL-7-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER: Similar structure but with a different position of the oxo group.
3-AZABICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID, 1-METHYL-6-OXO-, 1,1-DIMETHYLETHYL ESTER: Another related compound with slight variations in the ester group.
Uniqueness
CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl (1R,5S)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-8-9(14)5-12(8,4)7-13/h8H,5-7H2,1-4H3/t8-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAYAUIMRPDSNP-UFBFGSQYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C1CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC(=O)[C@@H]1CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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